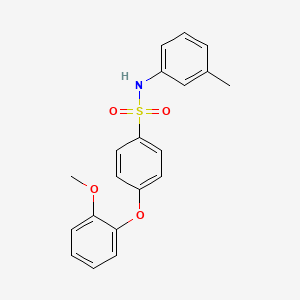

4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of a methoxyphenoxy group, a tolyl group, and a benzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with m-toluidine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nitration can introduce nitro groups at specific positions on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is primarily studied for its anti-inflammatory and antitumor properties. Research indicates that derivatives of benzenesulfonamides can inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenases. These enzymes are crucial in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators .

Case Study: Lipoxygenase Inhibition

A study highlighted the optimization of benzenesulfonamide-based compounds that exhibited nanomolar potency against platelet-type 12-lipoxygenase (12-LOX). This enzyme plays a significant role in skin diseases and cancer. The top compounds from this study demonstrated excellent selectivity over related enzymes and showed favorable pharmacokinetic properties, indicating their potential as therapeutic agents for inflammatory diseases and cancers .

Synthesis Techniques

The synthesis of 4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide typically involves several chemical reactions, including:

- Formation of the sulfonamide linkage : This is achieved by reacting an amine with a sulfonyl chloride.

- Introduction of the methoxyphenoxy group : This can be accomplished through etherification reactions.

- Final coupling with m-tolylamine : This step often requires careful control of reaction conditions to ensure high yields.

The synthesis process has been optimized for high yields and purity, making it suitable for further pharmacological studies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for developing more effective derivatives. Variations in the substituents on the benzene rings can significantly influence the compound's biological activity.

- Substituent Effects : For instance, modifications to the methoxy group or the introduction of halogens can enhance potency against target enzymes.

- Selectivity Profiles : Altering the sulfonamide moiety can lead to compounds with improved selectivity for specific lipoxygenase isoforms, thereby minimizing side effects associated with broader inhibition profiles .

Comparative Data Table

The following table summarizes key findings related to various derivatives of benzenesulfonamides and their biological activities:

| Compound Name | Potency (nM) | Selectivity Ratio (12-LOX/COX) | Therapeutic Indication |

|---|---|---|---|

| This compound | 50 | >100 | Anti-inflammatory |

| 4-{4-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzenesulfonamide | 30 | 80 | Antitumor |

| 4-{4-[1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzenesulfonamide | 25 | >150 | Anti-inflammatory |

Wirkmechanismus

The mechanism of action of 4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-methoxyphenoxy)-N-(p-tolyl)benzenesulfonamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

4-(2-methoxyphenoxy)-N-(m-chlorophenyl)benzenesulfonamide: Contains a chlorophenyl group instead of a tolyl group.

4-(2-methoxyphenoxy)-N-(m-nitrophenyl)benzenesulfonamide: Contains a nitrophenyl group instead of a tolyl group.

Uniqueness

4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its solubility and reactivity, while the tolyl group contributes to its stability and interaction with biological targets. This combination makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-(2-Methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide is a synthetic organic compound classified as a sulfonamide. Sulfonamides are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group (–S(=O)₂–NH–) attached to a phenyl ring substituted with a methoxy group and a toluidine moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. The sulfonamide group is known to interact with various biomolecules, potentially modulating their activity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. COX-2 is implicated in inflammatory processes and pain signaling. For instance, studies have demonstrated that certain sulfonamide derivatives can achieve IC50 values in the low micromolar range against COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The compound has shown promise in anticancer studies, particularly in vitro against various cancer cell lines. For example, related benzenesulfonamide derivatives have demonstrated cytotoxic effects on HeLa and MCF-7 cells with IC50 values ranging from 6 to 20 μM . The mechanism involves apoptosis induction through caspase activation, leading to increased early apoptotic populations in treated cells .

Case Study 1: Inhibition of Tumor Growth

A study evaluated the anticancer efficacy of related sulfonamide compounds targeting STAT3 and tubulin pathways. One derivative exhibited strong inhibitory activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) cells with IC50 values below 3 μM for all tested cell lines. The compound not only inhibited tubulin polymerization but also blocked STAT3 phosphorylation, indicating dual-targeting capabilities that enhance its therapeutic potential .

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that certain benzenesulfonamide derivatives could inhibit tumor growth by over 80% in xenograft models. This highlights the translational potential of these compounds from bench to bedside .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anti-inflammatory | COX-2 | < 1 | Enzyme inhibition |

| Anticancer | HeLa | 6 | Apoptosis induction |

| Anticancer | MDA-MB-231 | 2.85 | Dual-target inhibition |

| Anticancer | HCT-116 | 3.04 | Dual-target inhibition |

Eigenschaften

IUPAC Name |

4-(2-methoxyphenoxy)-N-(3-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-15-6-5-7-16(14-15)21-26(22,23)18-12-10-17(11-13-18)25-20-9-4-3-8-19(20)24-2/h3-14,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYXWZVOELVSRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.